Triamcinolone diacetate
Overview
Description
Triamcinolone diacetate is a glucocorticoid used to treat a variety of conditions such as allergic disorders, arthritis, blood diseases, breathing problems, certain cancers, eye diseases, intestinal disorders, collagen, and skin diseases . It is a corticosteroid hormone .
Synthesis Analysis
Triamcinolone diacetate is a prodrug of triamcinolone which is the synthetic glucocorticoid .
Molecular Structure Analysis
The molecular formula of Triamcinolone diacetate is C25H31FO8 . The molecular weight is 478.5 g/mol . The IUPAC name is [2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate .
Chemical Reactions Analysis
Triamcinolone diacetate is a corticosteroid with anti-inflammatory properties . These properties are used to treat inflammation in conditions that affect various organs and tissues .
Physical And Chemical Properties Analysis
Triamcinolone diacetate is a white to off-white, microcrystalline powder . It is practically insoluble in water; soluble in chloroform; sparingly soluble in alcohol and in methanol; and slightly soluble in ether .
Scientific Research Applications
Ophthalmology Applications :
- Triamcinolone acetonide is used in treating macular edema by inhibiting osmotic swelling of retinal glial cells (Uckermann et al., 2005).
- It aids in visualizing transparent tissue in ophthalmic surgery, such as during complicated cataract surgery and pars plana vitrectomy (Couch & Bakri, 2008).
- Triamcinolone acetonide has been used in ocular therapeutics for over 50 years, particularly for periocular and intraocular treatment of retinal vasculature disease and uveitis (Jermak et al., 2007).
- It is effective for treating cancer-associated retinopathy refractory to systemic therapy (Huynh et al., 2012).
Bone Growth and Muscular Effects :
- Triamcinolone diacetate can retard bone growth and cause severe triglyceride accumulation in the liver and bone marrow when administered to immature mice (Silbermann et al., 1976).
- It induces histological and histochemical changes in the muscles of rabbits, sometimes leading to muscle weakness or necrosis (Smith, 1964).
Other Therapeutic Uses :
- Its use in treating rheumatoid arthritis via intramuscular administration has shown systemic anti-inflammatory effects (Zuckner, 1961).
- Triamcinolone is applied in the treatment of hypertrophic scars and keloids, showing increased solubility of collagen in treated areas (Ketchum et al., 1967).
- It has been evaluated for its impact on lysyl oxidase and prolyl hydroxylase activity in rats, indicating an antianabolic effect on collagen synthesis (Benson & LuValle, 1981).
Veterinary Applications :
- In equine practice, triamcinolone is used for treating orthopedic conditions, and a study has shown it does not increase the overall risk of a horse developing laminitis (Hammersley et al., 2015).
Safety And Hazards
Triamcinolone diacetate may cause serious side effects including hives, difficulty breathing, swelling of your face, lips, tongue, or throat, worsening of your skin condition, redness, warmth, swelling, oozing, or severe irritation of any treated skin, blurred vision, tunnel vision, eye pain, seeing halos around lights, increased thirst, increased urination, dry mouth, fruity breath odor, weight gain (especially in your face or your upper back and torso), slow wound healing, thinning or discolored skin, increased body hair, muscle weakness, nausea, diarrhea, tiredness, mood changes, menstrual changes, and sexual changes .
Future Directions
Triamcinolone diacetate is used in various treatments and its usage can be expanded based on ongoing research and clinical trials. For instance, a phase 3 randomized controlled study comparing triamcinolone acetonide extended-release (TA-ER) to conventional TA crystalline suspension (TAcs) reported variable efficacy results . In patients reporting moderate-to-severe knee OA pain at baseline based on concordant ADP and WOMAC-A scores, TA-ER provided statistically significant pain relief for ≥12 weeks compared with conventional TAcs .
properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17S)-16-acetyloxy-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FO8/c1-13(27)33-12-20(31)25(32)21(34-14(2)28)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30,32H,5-6,10-12H2,1-4H3/t17-,18-,19-,21+,22-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMPVBXKDAHORN-RBWIMXSLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)OC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048713 | |
Record name | Triamcinolone diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Triamcinolone diacetate | |
CAS RN |
67-78-7 | |
Record name | Triamcinolone diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triamcinolone diacetate [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Triamcinolone diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triamcinolone 16-α,21-di(acetate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIAMCINOLONE DIACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A73MM2Q32P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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